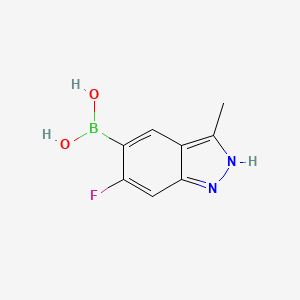

6-Fluoro-3-methyl-1H-indazole-5-boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-3-methyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and boronic acid groups in the molecule enhances its reactivity and versatility in chemical synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1H-indazole-5-boronic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Boronic Acid Functionalization: The boronic acid group is introduced via a borylation reaction, typically using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

6-Fluoro-3-methyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of boranes or boronate esters.

Substitution: Formation of substituted indazole derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the potential of 6-Fluoro-3-methyl-1H-indazole-5-boronic acid as a promising anticancer agent. For instance, a study demonstrated its inhibitory effect against various cancer cell lines, particularly K562 (chronic myeloid leukemia) cells, with an IC50 value of 5.15 µM. This compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells (HEK-293), with an IC50 of 33.2 µM, indicating a selectivity index (SI) of 6.45 .

Mechanism of Action:

The mechanism involves the modulation of apoptotic pathways, specifically through the inhibition of Bcl2 family members and the p53/MDM2 pathway, leading to increased apoptosis in cancer cells . The ability to induce cell cycle arrest at the G0/G1 phase further supports its potential as an effective anticancer therapy .

Organic Synthesis

Cross-Coupling Reactions:

this compound serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound enables the formation of complex organic molecules by facilitating C-C bond formation between aryl halides and boronic acids. The presence of the boronic acid functional group enhances its reactivity and versatility in synthetic applications.

Synthetic Routes:

The synthesis typically involves:

- Formation of the indazole core through methods like Fischer indole synthesis.

- Introduction of fluorine via electrophilic fluorination.

- Functionalization with boronic acid through palladium-catalyzed reactions.

Biological Applications

Antimicrobial and Antiviral Properties:

In addition to its anticancer potential, this compound is being investigated for its antimicrobial and antiviral activities. Preliminary studies suggest that compounds in the indazole family may exhibit significant bioactivity against various pathogens, although further research is needed to elucidate specific mechanisms and efficacy.

Materials Science

Development of Advanced Materials:

The unique properties of this compound make it suitable for applications in materials science. Its ability to participate in polymerization reactions allows for the development of advanced materials with tailored properties for electronics and other industrial applications.

Data Summary Table

Case Studies

-

Antitumor Activity Study:

A comprehensive study evaluated various indazole derivatives, including this compound, revealing significant antiproliferative activity against multiple cancer cell lines. The study established structure-activity relationships (SAR) demonstrating how specific substitutions influence biological activity . -

Synthetic Methodology Development:

Research focused on optimizing synthetic routes for this compound highlighted improvements in yield and purity through modified reaction conditions, showcasing its utility as a versatile reagent in organic synthesis .

作用机制

The mechanism of action of 6-Fluoro-3-methyl-1H-indazole-5-boronic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

- 6-Fluoro-1H-indazole-5-boronic acid

- 3-Methyl-1H-indazole-5-boronic acid

- 6-Fluoro-3-methyl-1H-indazole

Uniqueness

6-Fluoro-3-methyl-1H-indazole-5-boronic acid is unique due to the presence of both fluorine and boronic acid groups, which enhance its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

生物活性

6-Fluoro-3-methyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound features a fluorine atom and a boronic acid functional group, which are crucial for its biological activity. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, making it useful in enzyme inhibition and molecular recognition.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with proteins, influencing their activity. This property is particularly significant in the context of enzyme inhibition, where the compound may act as a competitive inhibitor.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 6-Fluoro-3-methyl-1H-indazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, including K562 cells, with an IC50 value of 5.15 µM, indicating strong anticancer properties . The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression by affecting key proteins such as Bcl-2 and p53 .

Selectivity and Safety

In terms of selectivity, studies have shown that similar compounds exhibit lower cytotoxicity against normal cells (e.g., HEK-293) compared to cancer cells, suggesting a favorable therapeutic index. For example, an analog exhibited an IC50 value of 33.2 µM against HEK-293 cells, resulting in a selectivity index (SI) of 6.45 . This indicates that while the compound is effective against cancer cells, it has a relatively low impact on healthy cells.

Study on Indazole Derivatives

A comprehensive study on indazole derivatives revealed that modifications to the indazole structure significantly influence biological activity. In particular, fluorine substitutions were found to enhance permeability and target interactions. The study emphasized that compounds with specific substitutions at the 4-position and 6-position exhibited potent inhibitory activities against various kinases involved in cancer progression.

Mechanistic Insights

Further mechanistic studies using Western blotting techniques demonstrated that treatment with indazole derivatives could up-regulate p53 and down-regulate MDM2 expression levels in cancer cells. This disruption leads to increased apoptosis rates in treated cells . These findings underline the potential for developing indazole-based therapeutics targeting critical pathways in tumor biology.

Data Summary

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6-Fluoro-3-methyl-indazole | K562 | 5.15 | - |

| Analog (similar structure) | HEK-293 | 33.20 | 6.45 |

属性

IUPAC Name |

(6-fluoro-3-methyl-2H-indazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFN2O2/c1-4-5-2-6(9(13)14)7(10)3-8(5)12-11-4/h2-3,13-14H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKWQTDYVNGSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2C=C1F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。